4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile

Medicinal Chemistry Physicochemical Properties SAR Analysis

4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile (CAS 1436352-12-3) is a differentiated morpholine building block featuring a 3-carbonitrile group and para-dimethylaminomethyl benzoyl moiety. Unlike meta-substituted analogs (e.g., CAS 1703-39-5) or non-cyanated morpholines (e.g., CAS 87294-98-2), this regioisomer provides a unique dual hydrogen bond acceptor motif (nitrile + amide carbonyl) enabling bidentate target engagement in shallow polar pockets. With predicted cLogP 1.57 and TPSA 56.80 Ų, it is an ideal fragment for CNS drug discovery. Its distinct pharmacophoric vector supports sophisticated fragment growing strategies. Insist on this specific regioisomer—substitution with simpler morpholine building blocks risks project failure.

Molecular Formula C15H19N3O2
Molecular Weight 273.336
CAS No. 1436352-12-3
Cat. No. B2778238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile
CAS1436352-12-3
Molecular FormulaC15H19N3O2
Molecular Weight273.336
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)C(=O)N2CCOCC2C#N
InChIInChI=1S/C15H19N3O2/c1-17(2)10-12-3-5-13(6-4-12)15(19)18-7-8-20-11-14(18)9-16/h3-6,14H,7-8,10-11H2,1-2H3
InChIKeyVTDBICRWWBOXLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile (CAS 1436352-12-3): A Morpholine Building Block


The compound 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile (CAS 1436352-12-3), with the molecular formula C15H19N3O2 and a molecular weight of 273.33 g/mol, is a multifunctional morpholine derivative classified as a research chemical . Its structure uniquely combines a morpholine ring, a 3-carbonitrile group, and a para-substituted dimethylaminomethyl benzoyl moiety. It is primarily listed as a versatile synthetic building block for non-human research applications, with its procurement value hinging on its specific substitution pattern rather than a broadly established biological profile .

Risks of Substituting 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile with Generic Morpholine Analogs


Treating in-class morpholine derivatives as interchangeable is a high-risk procurement strategy. Subtle variations in the substitution pattern—such as the position of the benzoyl group (para vs. meta), the presence of a carbonitrile moiety, or the nature of the amine—can lead to dramatic differences in physicochemical properties, reactivity, and biological target engagement. For example, closely related analogs like 4-[m-(dimethylamino)benzoyl]morpholine (CAS 1703-39-5) and 4-[4-(dimethylamino)benzoyl]morpholine (CAS 87294-98-2) lack the critical N-methyl linker and the 3-carbonitrile group, making them unsuitable substitutes for projects requiring these specific functionalities or the unique property profile they confer.

Quantitative Differentiation Evidence for 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile vs. Analogs


Para-Dimethylaminomethyl Substituent Distinguishes Target from Meta-Analog in Predicted Lipophilicity

The target compound features a unique para-dimethylaminomethyl benzoyl group, differentiating it from the closely related meta-isomer, 4-[m-(dimethylamino)benzoyl]morpholine (CAS 1703-39-5) . Computational predictions using the SwissADME tool indicate a key difference in lipophilicity, a critical parameter for drug design. The target compound has a predicted consensus Log P (cLogP) of 1.57, while the meta-analog exhibits a higher predicted cLogP of 1.98 [1]. This quantitative difference illustrates how the regioisomeric substitution pattern directly impacts the compound's physicochemical profile.

Medicinal Chemistry Physicochemical Properties SAR Analysis

Nitrile Group Confers Higher Polar Surface Area Compared to Non-Cyanated Analogs

The 3-carbonitrile group on the morpholine ring is a key distinguishing feature of the target compound versus non-cyanated analogs like 4-[4-(dimethylamino)benzoyl]morpholine (CAS 87294-98-2) . This functional group contributes to a significantly higher topological polar surface area (TPSA). The predicted TPSA for the target compound is 56.80 Ų, while the analog lacking the nitrile group has a predicted TPSA of 41.90 Ų [1]. This 14.9 Ų difference represents a major shift in the compound's potential for membrane permeation and interaction with polar biological targets.

Medicinal Chemistry Drug-likeness Physicochemical Properties

Unique Dual Hydrogen Bond Acceptor Motif Differentiates Target from Common Morpholine Building Blocks

The target compound offers a distinct hydrogen bond acceptor (HBA) profile compared to simpler, commercially abundant building blocks like morpholine-3-carbonitrile (CAS 97039-63-9). The target compound has 4 HBA atoms, while the core building block has only 3 . The additional HBA arises from the amide carbonyl group in the linker, which is absent in the simpler scaffold. This creates a dual-acceptor motif (nitrile nitrogen and amide oxygen) capable of a unique, directional bidentate interaction that is not possible with the core structure alone.

Fragment-Based Drug Discovery Chemical Biology Target Engagement

Recommended Research Applications for 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile


Structure-Activity Relationship (SAR) Studies on Morpholine-Based CNS Drug Candidates

The compound's unique physicochemical profile, defined by its specific regioisomeric form and the presence of a carbonitrile group, makes it an excellent tool for exploring CNS drug-like space. Its relatively low predicted lipophilicity (cLogP = 1.57) [1] and moderate polar surface area (TPSA = 56.80 Ų) are ideal for optimizing blood-brain barrier penetration, a key differentiator from more lipophilic morpholine analogs.

Development of Bidentate Ligands for Metalloenzyme or Kinase Targets

The dual hydrogen bond acceptor motif formed by the nitrile and amide carbonyl groups allows for specific bidentate interactions [1]. This compound can serve as a privileged scaffold for developing inhibitors for targets with a shallow polar pocket that favors this type of interaction, a feature absent in mono-acceptor morpholine building blocks.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 273.33 g/mol and a balanced property profile, this compound is a high-value addition to fragment libraries. Its distinct pharmacophoric vector, extending from the morpholine ring, differentiates it from simpler morpholine fragments and allows for more diverse and sophisticated fragment growing or merging strategies .

Quote Request

Request a Quote for 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.